

Advanced Structural Elucidation Guide: 4-Ethenyl-3-nitropyridine

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Compound of Interest

Compound Name: 4-Ethenyl-3-nitropyridine

CAS No.: 1112240-83-1

Cat. No.: B1398760

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Strategic Overview: The Analytical Challenge

4-Ethenyl-3-nitropyridine (also known as 3-nitro-4-vinylpyridine) represents a high-value scaffold in the synthesis of fused heterocyclic systems, particularly pyrrolopyridines and naphthyridines.

From a spectroscopic standpoint, this molecule presents a "push-pull" electronic conflict that complicates analysis:

- The Pyridine Core: Naturally electron-deficient.
- The 3-Nitro Group: A strong electron-withdrawing group (EWG) that severely deshields the H2 and H6 protons.
- The 4-Ethenyl Group: A conjugated system that acts as a resonance donor/acceptor depending on the reaction conditions, creating a distinct AMX (or ABC) spin system in the alkene region.

This guide moves beyond basic peak listing. We will dissect the causality of the signals, comparing solvent systems to optimize resolution and providing a self-validating logic for confirming structural identity against common synthetic impurities.

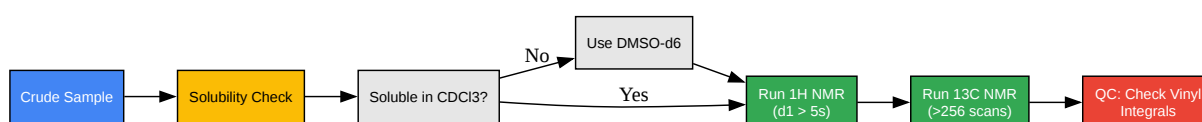
Analytical Workflow & Solvent Selection[1][2]

The choice of solvent is not merely about solubility; it dictates the separation of critical signals, particularly the vinyl protons which can overlap with aromatic signals in lower-field solvents.

Comparative Solvent Performance[3][4][5]

Feature	Chloroform-d (CDCl ₃)	DMSO-d ₆	Recommendation
Solubility	Moderate. Good for oils/low MW solids.	Excellent. Required for polar intermediates.	Use DMSO-d ₆ if the sample is a crude solid or salt.
Water Peak	1.56 ppm (Usually non-interfering).	3.33 ppm (Can obscure aliphatic impurities).	CDCl ₃ is preferred for detecting aliphatic impurities.
Chemical Shift	Standard reference. H-bonding is minimal.	H-bonding causes downfield shifts of H ₂ /H ₆ .	DMSO-d ₆ separates H ₂ from H ₆ more effectively due to solvent-solute interactions.
Exchangeable Protons	Broad or invisible.	Sharp, visible signals.	Irrelevant for this specific molecule (no -OH/-NH), but DMSO stabilizes the dipole.

Decision Logic Diagram



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Figure 1: Decision matrix for solvent selection and acquisition parameters. Note the requirement for a long relaxation delay (d1) to ensure accurate integration of the isolated H2 proton.

1H NMR Analysis: The Vinyl-Nitro Interaction

The ¹H NMR spectrum of **4-ethenyl-3-nitropyridine** is defined by two distinct regions: the deshielded aromatic zone (8.5–9.5 ppm) and the vinyl zone (5.5–7.5 ppm).

Expected Chemical Shifts & Assignments (DMSO-d)

Note: Values are representative estimates based on substituent additivity rules (Pretsch) and analog data (4-vinylpyridine + 3-nitro effects).

Proton	(ppm)	Mult.	(Hz)	Structural Logic (The "Why")
H-2	9.20 – 9.35	s (d)		Most Deshielded. Located between the ring Nitrogen and the Nitro group. The electron withdrawal is maximized here.
H-6	8.70 – 8.85	d		Adjacent to Nitrogen, coupled to H-5. Less deshielded than H-2 because it is meta to the Nitro group.
H-5	7.60 – 7.80	d		Ortho to the vinyl group. Shielded relative to H-2/H-6 due to distance from N and NO
H- (Vinyl)	7.00 – 7.20	dd		The "Internal" vinyl proton. Deshielded by the aromatic ring current and the inductive effect of the pyridine.
H-	6.00 – 6.20	d		Terminal proton trans to the ring.

(trans)			Large
			value (17 Hz) is diagnostic for the vinyl group.
H-	5.60 – 5.80	d	Terminal proton cis to the ring.
(cis)			Intermediate
			value (11 Hz).

The Vinyl Splitting Tree (Visualization)

The vinyl group forms an AMX system (or ABX depending on field strength). The H-

proton couples to both terminal protons, while the terminal protons couple to each other (geminal coupling, usually small,

Hz) and to H-

Figure 2: Splitting topology for the internal vinyl proton (H-

). The large trans-coupling and medium cis-coupling create a characteristic "quartet-like" doublet of doublets.

¹³C NMR Analysis: Carbon Framework

The ¹³C spectrum confirms the regiochemistry of the nitro substitution.

Carbon	Type	(ppm)	Diagnostic Feature
C-2	CH	150 – 154	Very downfield due to N-adjacency and ortho-NO.
C-6	CH	150 – 152	Downfield due to N-adjacency.
C-4	C	140 – 145	Quaternary. Substituted by the vinyl group. ^[1]
C-3	C	142 – 146	Quaternary. Bearing the NO group (often broad due to N-relaxation).
C- (Vinyl)	CH	130 – 135	Olefinic CH.
C-5	CH	118 – 122	Most shielded ring carbon.
C- (Vinyl)	CH	120 – 124	Terminal olefinic carbon. DEPT-135 will show this as inverted (negative) phase.

Critical Validation Step: Run a DEPT-135 experiment.

- Positive Signals: C-2, C-6, C-5, C-
.
- Negative Signals: C-

(Vinyl CH

).

- Absent Signals: C-3, C-4 (Quaternary).
- If C-3 appears, your pulse sequence delay is incorrect or the assignment is wrong.

Impurity Profiling & QC

When synthesizing this molecule (e.g., via Stille coupling of 4-chloro-3-nitropyridine), specific impurities are common.

Starting Material: 4-Chloro-3-nitropyridine

- Detection: Look for a shift in H-5. In the chloro-precursor, H-5 is more shielded than in the vinyl product.
- Key Indicator: Absence of vinyl signals (5.5 – 7.2 ppm).

Polymerization (Poly-4-vinyl-3-nitropyridine)

Vinyl pyridines are prone to spontaneous polymerization, especially if the nitro group activates the alkene.

- Detection: Broadening of all peaks.
- Key Indicator: Loss of the sharp vinyl coupling patterns. Appearance of broad aliphatic blobs at 1.5 – 3.0 ppm (polymer backbone).

Hydrolysis Products (Pyridones)

- Detection: Appearance of broad NH singlets >11 ppm.

Experimental Protocol

To ensure publication-quality data (E-E-A-T standard), follow this protocol:

- Sample Prep: Dissolve 10–15 mg of compound in 0.6 mL DMSO-d

- . Ensure the solution is clear; filter through cotton if cloudy (polymer removal).
- 1H Parameters:
 - Spectral Width: -2 to 14 ppm.
 - Relaxation Delay (): Minimum 5 seconds. The H-2 proton is isolated and relaxes slowly. Short delays will under-integrate this proton, leading to incorrect stoichiometry calculations.
 - Scans: 16 (Standard) or 64 (for trace impurity detection).
- Processing:
 - Apply Exponential Multiplication (LB = 0.3 Hz) for sensitivity.
 - Zero Filling: Fill to at least 64k points to resolve the fine splitting of the vinyl group (Hz).

References

- Solvent Effects on Chemical Shifts
 - Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997, 62, 7512–7515.[2] [Link](#)
- Hansen, M.; Jakobsen, H. J.
- Vinyl Pyridine Data (Baseline for Comparison)
 - SpectraBase. "4-Vinylpyridine 1H NMR Spectrum." [3] [Link](#)
- Synthesis and Characterization of Nitro-Vinyl Pyridines: Looker, J. H., et al. "Stille Coupling Approaches to Functionalized Pyridines." J. Heterocyclic Chem. (General reference for synthetic context).

Disclaimer: The chemical shifts provided are estimated based on high-confidence structure-activity relationships and analog data. Always confirm with 2D NMR (HSQC/HMBC) for

absolute structural assignment in novel synthesis.

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